The 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine Core: A Technical Guide to a Privileged Kinase Inhibitor Scaffold
The 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine Core: A Technical Guide to a Privileged Kinase Inhibitor Scaffold
Introduction: The Pursuit of Kinase Selectivity and the Rise of Privileged Scaffolds
The human kinome, comprising over 500 protein kinases, represents one of the most critical target families in modern drug discovery. These enzymes orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, with numerous approved drugs demonstrating significant clinical success.[1]
A central challenge in kinase drug discovery is achieving selectivity. The highly conserved nature of the ATP-binding site across the kinome makes it difficult to design inhibitors that potently block the intended target without engaging off-target kinases, which can lead to toxicity. This has led to the concept of "privileged scaffolds" – core molecular structures that possess a favorable arrangement of atoms and functional groups to bind effectively and with a degree of selectivity to the ATP-binding pocket of kinases.
One such promising framework is the pyrazolopyridine core. This heterocyclic system acts as a bioisostere of the adenine ring of ATP, enabling it to form key hydrogen bond interactions with the "hinge" region of the kinase active site, a critical anchor point for many inhibitors.[1][2] This guide provides an in-depth technical overview of a specific, highly versatile member of this family: 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine . We will explore its synthesis, its role as a foundation for developing potent kinase inhibitors, the structure-activity relationships that govern its efficacy, and the key experimental methodologies used to validate its function.
The Pyrazolo[3,4-c]pyridine Core: An ATP-Mimetic Hinge Binder
The efficacy of the pyrazolopyridine scaffold stems from its structural and electronic similarity to purine.[3] This allows it to function as an effective ATP-competitive inhibitor. The nitrogen atoms within the bicyclic ring system are positioned to mimic the hydrogen bonding pattern of the adenine base, interacting with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is fundamental to anchoring the inhibitor within the active site, providing a stable platform for further optimization. The 5-chloro substituent on the pyridine ring serves as a crucial synthetic handle, allowing for diverse chemical modifications to explore structure-activity relationships (SAR) and fine-tune the inhibitor's properties.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The synthesis of the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold is a multi-step process that can be achieved through established synthetic routes. The following protocol is a representative example based on published literature.[3][4]
Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
Objective: To synthesize the 5-chloro-1H-pyrazolo[3,4-c]pyridine core scaffold.
Materials:
-
Starting Material: Appropriate substituted pyridine precursor (e.g., 2,6-dichloro-4-methylnicotinonitrile or similar)
-
Sodium Nitrite (NaNO₂)
-
Acetic Anhydride (Ac₂O)
-
1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
Sodium Methoxide (NaOMe)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Methodology:
-
Step 1: Acetoxylation and Cyclization (Formation of Pyrazolopyridine Ring)
-
Dissolve the starting pyridine precursor in 1,2-dichloroethane (DCE) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add acetic anhydride (Ac₂O) to the solution.
-
Carefully add sodium nitrite (NaNO₂) portion-wise to the reaction mixture at room temperature. Caution: This reaction can be exothermic and may release gas.
-
After the addition is complete, heat the reaction mixture to 90 °C and stir for approximately 20 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Step 2: Deacetylation
-
Carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with a suitable solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetylated intermediate.
-
Dissolve the crude intermediate in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol and stir the mixture at room temperature for 1 hour.[4]
-
Monitor the deacetylation by TLC or LC-MS.
-
-
Step 3: Purification
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold.[3]
-
Key Kinase Targets and Structure-Activity Relationship (SAR)
Derivatives of the pyrazolopyridine scaffold have shown inhibitory activity against a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and C-terminal Src kinase (CSK).[1][5][6][7] The versatility of this core lies in its amenability to "vectorial functionalisation," where different positions on the scaffold can be selectively modified to optimize potency, selectivity, and pharmacokinetic properties.[3][8]
Caption: Vectorial functionalisation of the pyrazolo[3,4-c]pyridine scaffold.
Key SAR Insights:
-
N1-H Group: The hydrogen on the N1 position of the pyrazole ring is often critical for activity. It typically acts as a hydrogen bond donor to the kinase hinge region. In one study on FGFR inhibitors, methylation of this nitrogen completely abolished enzymatic activity, highlighting its importance.[6]
-
C3-Amine Group: The 3-amino group is a key vector for introducing diversity. Acylation or coupling with various moieties at this position can be used to probe deeper into the ATP-binding pocket and engage with residues that confer selectivity.
-
C5-Chloro Group: This position is an excellent handle for Pd-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination.[8] This allows for the introduction of larger groups that can extend towards the solvent-exposed region of the active site, improving properties like solubility and cell permeability.
-
C7 Position: Selective metalation at the C7 position allows for the introduction of substituents that can fine-tune potency and selectivity by interacting with specific sub-pockets of the kinase active site.[8]
| Target Kinase Family | Example Modification on Pyrazolopyridine Scaffold | Resulting Activity | Reference |
| FGFR | 6-(2,6-dichloro-3,5-dimethoxyphenyl) at C6 | Potent inhibition (nanomolar IC₅₀) | [6] |
| CSK | Replacement of a pyridazinone with pyrazolo[1,5-a]pyridine | Significant improvement in potency | [1][5] |
| c-Met | Phenylsulfonamide derivatives | Potent inhibition (nanomolar IC₅₀) | [9] |
| CDK | Furyl group substitution on a related pyrazolopyridazine | High activity against CDK1 | [7] |
Methodologies for Evaluating Kinase Inhibition
Validating the activity of novel inhibitors requires a multi-tiered approach, starting with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm activity in a more biologically relevant context.[10][11]
Caption: General workflow for kinase inhibitor evaluation.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based ADP Detection)
This protocol describes a universal, luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12] This method is highly sensitive, robust, and amenable to high-throughput screening.[12][13]
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Target Kinase Enzyme System (enzyme, substrate, reaction buffer)
-
Test compound (5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine derivative) serially diluted in DMSO
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2 µL of the kinase reaction buffer containing the kinase enzyme.
-
Add 1 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
To initiate the kinase reaction, add 2 µL of a solution containing the kinase substrate and ATP (at a concentration near the Kₘ for the specific kinase).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection (First Step):
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Generation (Second Step):
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background ("no enzyme" control) from all data points.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Essential Cell-Based Assays
While biochemical assays confirm direct enzyme inhibition, cell-based assays are critical to verify that a compound can enter cells, engage its target, and exert a biological effect.[11]
-
Target Engagement Assays: Techniques like NanoBRET™ measure the binding of the compound to the target kinase within living cells, providing direct evidence of intracellular target engagement.[11]
-
Cellular Phosphorylation Assays: These assays, often performed by Western Blot or ELISA, measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation in the presence of the inhibitor confirms on-target pathway modulation.[11]
-
Cell Proliferation Assays: These assays determine the effect of the inhibitor on the proliferation and viability of cancer cell lines that are known to be dependent on the target kinase's activity.[11]
Clinical Relevance and Future Directions
The broader family of pyrazolopyridines has yielded significant clinical success. Several drugs built upon this scaffold, such as selpercatinib , glumetinib , and olverembatinib , have either been approved or are in late-stage clinical trials for various cancers, validating the therapeutic potential of this core structure.[1]
The 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research will likely focus on:
-
Developing highly selective inhibitors: By leveraging detailed structural biology and computational modeling, medicinal chemists can rationally design substitutions to exploit subtle differences in the ATP-binding sites of various kinases.
-
Targeting novel kinases: Applying this scaffold to less-explored or newly validated kinase targets in diseases beyond oncology.
-
Exploring covalent and allosteric inhibition: Modifying the scaffold to incorporate reactive groups for covalent inhibition or to target allosteric sites could lead to inhibitors with improved selectivity and durability of response.
References
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Scott, J. S. (2018). New Screening Approaches for Kinases. Royal Society of Chemistry.[Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[Link]
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Moody, G., & Jones, K. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm.[Link]
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BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs.[Link]
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An, F., & Wu, S. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed.[Link]
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RSC Publishing. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.[Link]
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RSC Publishing. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.[Link]
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RSC Publishing. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.[Link]
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ResearchGate. (n.d.). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... ResearchGate.[Link]
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RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.[Link]
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ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.[Link]
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Ma, L., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.[Link]
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Modica, E., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. PubMed.[Link]
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RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.[Link]
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